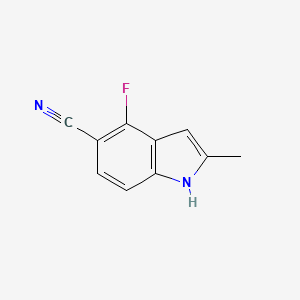
4-fluoro-2-methyl-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves several steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-fluoro-2-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-2-methyl-1H-indole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-fluoro-2-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
4-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.
1H-indole-3-carbaldehyde derivatives: Studied for their potential as aldose reductase inhibitors.
Biological Activity
4-Fluoro-2-methyl-1H-indole-5-carbonitrile is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. The presence of the fluorine atom enhances the compound's stability and biological activity by affecting its interaction with receptors and enzymes.
Target Interactions
Indole derivatives typically exhibit high affinity for multiple receptors, leading to various biological responses. For instance, they may bind to receptors involved in neurotransmission and cell signaling pathways, influencing cellular functions such as proliferation and apoptosis .
Biochemical Pathways
This compound participates in several biochemical pathways:
- Anticancer Activity : The compound has been reported to inhibit enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .
- Antimicrobial Activity : Studies have shown that indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Research Findings
Recent research has highlighted the diverse biological activities of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, one study reported IC50 values ranging from 0.09 μM to >30 μM against liver cancer cells, showcasing its potential as a therapeutic agent .
- Antimicrobial Efficacy : The compound displayed significant antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including E. coli and S. aureus .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like the fluorine atom enhances the compound's potency. Comparative studies have shown that modifications at specific positions on the indole ring can significantly affect biological activity, emphasizing the importance of molecular structure in drug design .
Case Studies
Several case studies have documented the efficacy of this compound:
Properties
Molecular Formula |
C10H7FN2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,1H3 |
InChI Key |
YALUADQZFCYDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















